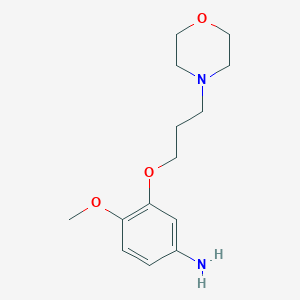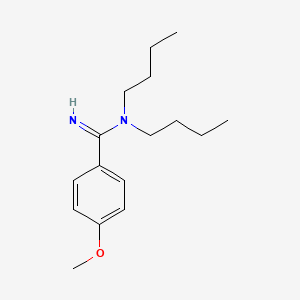
4-Methoxy-3-(3-morpholinopropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine is an organic compound that features a methoxy group, a morpholine ring, and a benzenamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-(4-morpholinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to reduce the nitro group to an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde or 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzoic acid.
Reduction: 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3-[3-(3-morpholinyl)propoxy]benzonitrile
- 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde
Uniqueness
4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
4-methoxy-3-(3-morpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O3/c1-17-13-4-3-12(15)11-14(13)19-8-2-5-16-6-9-18-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
InChIキー |
JBJDLJZLBYHZRF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N)OCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)


![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)


